

# BM567: A New Frontier in Cancer Immunotherapy - A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

In the rapidly evolving landscape of cancer treatment, a novel investigational agent, **BM567** (also known as BPT567), is showing considerable promise in preclinical studies. This bifunctional PD1-IL18 immunoconjugate from Bright Peak Therapeutics is currently under evaluation for the treatment of advanced solid tumors. This guide provides a comprehensive literature review of **BM567**'s efficacy and safety, comparing it with established immunotherapy alternatives, primarily PD-1 inhibitors like pembrolizumab and nivolumab.

### **Executive Summary**

**BM567** is a first-in-class immunocytokine that uniquely combines a PD-1 blocking antibody with a modified, potent interleukin-18 (IL-18). This design aims to simultaneously release the brakes on the immune system and provide a powerful stimulatory signal to immune cells within the tumor microenvironment. Preclinical data suggests that this dual mechanism of action may lead to superior anti-tumor activity compared to existing PD-1 inhibitors alone. A Phase 1/2a clinical trial (SUMMIT-1, NCT06779851) is currently recruiting patients with advanced solid tumors to evaluate the safety and efficacy of **BM567** in humans.[1][2][3]

# Mechanism of Action: A Two-Pronged Attack

**BM567** is engineered to deliver a coordinated assault on cancer cells. The PD-1 antibody component blocks the interaction between the PD-1 receptor on T-cells and its ligand (PD-L1) on tumor cells. This interaction is a key mechanism that cancer cells use to evade the immune







system. By inhibiting this checkpoint, **BM567** allows the T-cells to recognize and attack cancer cells.

Simultaneously, the IL-18 component of **BM567** provides a potent, targeted pro-inflammatory signal. IL-18 is a cytokine known to stimulate both the innate and adaptive immune systems, leading to the activation and proliferation of T-cells and Natural Killer (NK) cells, which are crucial for anti-tumor immunity.[1][4][5][6] The IL-18 variant in **BM567** has been engineered to be resistant to the inhibitory effects of IL-18 binding protein (IL-18BP), a protein that can dampen the anti-tumor effects of IL-18.[7][8]



# BM567 Mechanism of Action T-Cell





#### SUMMIT-1 (NCT06779851) Trial Design



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bright Peak Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of BPT567, a First-in-Class Bifunctional PD1-IL18 Immunoconjugate | Financial Post [financialpost.com]
- 2. Bright Peak Therapeutics Begins Phase 1/2a Trial of BPT567 with First Patient Dosed [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. brightpeaktx.com [brightpeaktx.com]
- 5. Bright Peak Presents New Data at AACR: BPT567 A First-in-Class Multifunctional PD1-IL18 Immunocytokine | Financial Post [financialpost.com]
- 6. Bright Peak Presents New Therapeutics Highlighted by Multifunctional PD-1 Targeted Immunocytokines at SITC 2022 | Financial Post [financialpost.com]
- 7. brightpeaktx.com [brightpeaktx.com]
- 8. BPT-567, a PD-1/IL-18 immunocytokine with potent antitumor activity | BioWorld [bioworld.com]
- To cite this document: BenchChem. [BM567: A New Frontier in Cancer Immunotherapy A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663051#literature-review-of-bm567-s-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com